2,3-O-Isopropylidene-D-ribonolactone

Carbohydrate Chemistry Protecting Group Strategy Nucleoside Synthesis

Researchers requiring precise stereochemical control in C-nucleoside or GABA analog synthesis face challenges with regioisomeric ambiguity from alternative protecting groups. 2,3-O-Isopropylidene-D-ribonolactone eliminates this uncertainty, delivering exclusive 2,3-acetonide protection for predictable diastereoselectivity. - Directs facial selectivity in key steps, enabling streamlined synthesis of (-)-neplanocin B. - Orthogonal C5-OH enables exclusive functionalization for 5-O-methyl- and 5-deoxy-D-ribitol intermediates. - Proven multikilogram scalability supports production of L-lyxonolactone derivatives for medicinal chemistry.

Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
CAS No. 30725-00-9
Cat. No. B015340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-O-Isopropylidene-D-ribonolactone
CAS30725-00-9
Molecular FormulaC8H12O5
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(=O)C2O1)CO)C
InChIInChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1
InChIKeyNHHKFJCWLPPNCN-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-O-Isopropylidene-D-ribonolactone: Essential Chiral Building Block


2,3-O-Isopropylidene-D-ribonolactone (CAS 30725-00-9) is a protected derivative of D-ribonolactone, belonging to the class of aldonolactone acetonides. It is widely employed as a chiral building block in organic synthesis, particularly for the preparation of C-nucleosides, prostanoids, GABA analogs, and stereocontrolled carbohydrates . The compound features a 2,3-O-isopropylidene acetal protecting group that shields the C2 and C3 hydroxyls of the ribonolactone core, leaving the C5 primary hydroxyl free for selective functionalization . Its fundamental physicochemical properties include a melting point of 135–139 °C and an optical rotation of [α]D = −68.5° (c=2, pyridine) .

Stereocontrolled assembly Supports C-nucleoside, prostanoid and GABA analog synthesis via defined D-ribo configuration
Orthogonal reactivity 2,3-O-isopropylidene shields secondary alcohols, enabling selective C5 functionalization without extra protection steps
Chiral pool reliability D-configuration acetonide with reproducible stereochemical outcome in multi-step routes

Generic Substitution Challenges


Simple in-class substitution is precluded by divergent regioselectivity and stereochemical outcomes among ribonolactone protecting groups. For instance, reaction of D-ribonolactone with benzaldehyde yields a structurally distinct 3,4-O-benzylidene derivative that rearranges to a 1,5-lactone, whereas acetone condenses exclusively to the 2,3-O-isopropylidene-1,4-lactone without ring expansion [1]. Additionally, the isopropylidene group imparts a unique stereoelectronic environment that dictates diastereoselectivity in subsequent transformations, a feature that cannot be replicated by unprotected lactones or alternative acetal derivatives [2]. Therefore, selecting this specific acetonide is not merely a matter of protecting group chemistry; it is a decision that fundamentally alters synthetic trajectory and product stereochemistry.

2,3-O-Isopropylidene target 3,4-O-Benzylidene analog Benzylidene acetal formation yields a mixture of regioisomers and a ring-expanded 1,5-lactone; the single 1,4-lactone product of the isopropylidene route may not be replicated, altering diastereoselective outcomes.
2,3-O-Isopropylidene target Unprotected D-ribonolactone Without the 2,3-acetal, chemoselective C5 modification is lost, requiring additional protection/deprotection sequences and increasing step count and stereochemical drift risk.

Product Differentiation Evidence


Regioselective Acetalization: Isopropylidene vs. Benzylidene

Acid-catalyzed condensation of D-ribonolactone with acetone yields exclusively 2,3-O-isopropylidene-D-ribono-1,4-lactone. In stark contrast, reaction with benzaldehyde yields a complex mixture: under ZnCl2 catalysis, 2,3-O-(R)- and 2,3-O-(S)-benzylidene derivatives form (with the former predominating), while concentrated HCl yields 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone following ring expansion and isomerization [1]. This demonstrates that the isopropylidene acetal provides a single, structurally defined product, whereas benzylidene protection introduces regio- and stereochemical ambiguity.

Regioselectivity
Head-to-head
Target: exclusive 2,3-O-isopropylidene-1,4-lactone
vs.
Comparator: mixture of 3,4-O-benzylidene-1,5-lactone and (R)/(S)-benzylidene-1,4-lactones (ring expansion + isomer ambiguity)
Supports procurement of a single, structurally defined starting material; avoids separation and structural verification required for benzylidene-derived mixtures.
Acid-catalyzed condensation (acetone vs. benzaldehyde). Source: Baggett et al., 1985.
Carbohydrate Chemistry Protecting Group Strategy Nucleoside Synthesis

Optical Purity and Enantiopurity Benchmark

The specific rotation of 2,3-O-isopropylidene-D-ribonolactone is reported as [α]D = −68.5° (c=2, pyridine) . This high magnitude of rotation serves as a benchmark for assessing enantiomeric purity, which is critical when the compound is employed as a chiral auxiliary. While specific rotations for unprotected D-ribonolactone and other derivatives vary (and are often not as well-documented for procurement specifications), this established value provides a direct, quantitative QC parameter.

Optical rotation
Class-level
[α]D = −68.5° (c=2, pyridine)
Reported specific rotation serves as a benchmark for enantiopurity QC and batch consistency assessment.
Source: data to verify; no cited peer-reviewed confirmation in provided input.
Asymmetric Synthesis Chiral Auxiliary Analytical Chemistry

Synthetic Efficiency in Key Transformations

In stereocontrolled sequences, 2,3-O-isopropylidene-D-ribonolactone demonstrates high efficiency. For example, diastereoselective reduction of hemiacetals derived from this compound using hydride reagents yields products with a syn-(threo-) relationship in good yields [1]. Furthermore, reaction of its 5-O-benzyl derivative with lithium dimethylmethylphosphonate yields the corresponding hemiketal in quantitative yield [2]. While direct, side-by-side yield comparisons for the exact same transformation using different ribonolactone derivatives are scarce, the consistent reporting of 'good' to 'quantitative' yields across diverse reaction types underscores its reliability as a synthetic intermediate.

Synthetic efficiency
Context-dependent
Good to quantitative yields reported in diastereoselective reductions and hemiketal formations (e.g., phosphonate chemistry)
Reported transformation efficiency may support planning of multi-step sequences; cross-study inference limits direct comparison.
Not a side-by-side comparator study; yields are from different reaction types.
Synthetic Methodology C-Nucleosides Chiral Pool Synthesis

Orthogonal 5-O-Functionalization Strategy

The 2,3-O-isopropylidene group is stable under conditions that allow for selective modification of the free C5 hydroxyl. This has been exploited in the synthesis of 5-O-methyl-D-ribitol, 5-deoxy-D-ribitol, and 5-O-substituted derivatives [1]. In contrast, the unprotected D-ribonolactone lacks this inherent chemoselectivity, and the 3,4-O-benzylidene derivative presents a different protection profile, often requiring more forcing conditions for selective deprotection [2]. While quantitative stability data (e.g., hydrolysis half-life) for this specific compound is not readily available in the open literature, its widespread use in multi-step syntheses where the acetonide remains intact through various transformations serves as strong circumstantial evidence of its robustness.

Orthogonal C5 protection
Class-level
2,3-O-isopropylidene remains intact while free C5 hydroxyl undergoes alkylation, deoxygenation or tosylation
Simplifies synthetic routes by avoiding additional protection/deprotection steps; inferred robustness from widespread use.
Quantitative stability data (e.g., hydrolysis half-life) not available in open literature.
Protecting Group Orthogonality Carbohydrate Derivatization Pharmaceutical Intermediates

Scalable Multikilogram Production

The synthesis of 2,3-O-isopropylidene-D-ribonolactone has been demonstrated on a multikilogram scale, proceeding efficiently from large-scale aqueous bromine oxidation of D-ribose [1]. This contrasts with many other protected ribonolactone derivatives (e.g., specific benzylidene or silyl-protected variants) for which such large-scale procedures are not as well-established or documented. This established scalability ensures a reliable supply chain for industrial and academic users requiring significant quantities.

Scalability
Class-level
Multikilogram-scale synthesis documented via aqueous bromine oxidation of D-ribose
Established large-scale procedure supports supply reliability for process development and pilot campaigns.
Scalability reported for this specific acetonide; limited documentation for alternative protected lactones.
Process Chemistry Scale-Up Supply Chain Reliability

Key Applications


Stereocontrolled C-Nucleoside Synthesis

This compound is the preferred starting material for diastereoselective synthesis of natural C-nucleosides like (−)-neplanocin B, where the 2,3-O-isopropylidene group directs facial selectivity in key steps [1]. The unambiguous structure (as shown in Section 3, Evidence 1) avoids the regioisomeric complexity associated with benzylidene derivatives, ensuring a streamlined route to the target nucleoside.

Chiral Auxiliary for Asymmetric α-Amino Acid Synthesis

As demonstrated in Section 3 (Evidence 2 and 3), the high optical rotation and reliable synthetic performance of this acetonide make it a robust chiral auxiliary for the preparation of enantiopure α,α-dialkylglycines via diastereoselective alkylation and Schmidt rearrangement [2]. Its defined stereochemistry is critical for achieving high enantiomeric excess.

5-Modified Ribose and Ribitol Derivatives

The orthogonal protection strategy (Section 3, Evidence 4) allows for exclusive functionalization at the C5 position. This is exploited in the synthesis of 5-O-methyl-D-ribitol and 5-deoxy-D-ribitol, which are valuable intermediates for modified nucleosides and carbohydrate probes [3].

Large-Scale Lyxonolactone Production

The established multikilogram synthesis (Section 3, Evidence 5) positions 2,3-O-isopropylidene-D-ribonolactone as a scalable and reliable starting material for the industrial production of L-lyxonolactone derivatives, which are important building blocks in medicinal chemistry [4].

Application
Selection Property
Validation Focus
Stereocontrolled C-nucleoside synthesis
Regioselective 2,3-O-isopropylidene protection
Diastereoselectivity and structural uniformity review
Chiral auxiliary for asymmetric α-amino acid synthesis
Defined D-configuration and optical rotation benchmark
Enantiomeric excess and batch consistency review
5-Modified ribose and ribitol derivatives
Orthogonal C5 hydroxyl reactivity
Chemoselectivity in derivatization without 2,3-deprotection
Large-scale lyxonolactone production
Documented multikilogram synthesis procedure
Scalability and supply chain reliability review

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